molecular formula C7H6Cl2O4 B1243224 3,5-Dichloro-2-methylmuconolactone

3,5-Dichloro-2-methylmuconolactone

Cat. No. B1243224
M. Wt: 225.02 g/mol
InChI Key: LQQCBKRSWIGKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-methylmuconolactone is a halo fatty acid.

Scientific Research Applications

Metabolic Pathways in Microorganisms

  • Microbial Degradation Pathways: 3,5-Dichloro-2-methylmuconolactone plays a role in the microbial degradation pathways of certain chlorinated aromatic compounds. Ralstonia sp. strain PS12, for instance, uses dichlorotoluenes as growth substrates, where dichloromethylcatechols, including this compound, are formed as central intermediates in the degradation process (Pollmann, Kaschabek, Wray, Reineke, & Pieper, 2002).

Enzymatic Reactions and Stereochemistry

  • Enzymatic Transformations and Stereochemistry: Studies on the stereochemistry and enzymatic reactions involving muconolactones, including this compound, provide insights into biochemical pathways. These studies explore the activities of various enzymes like muconolactone isomerase and their role in catalyzing transformations of muconolactones, revealing intricate details about their metabolic routes and stereochemical configurations (Prucha, Wray, & Pieper, 1996).

Muconolactone Isomerases and Dechlorination

  • Role of Muconolactone Isomerases: The involvement of muconolactone isomerases in the dechlorination of chloro-substituted muconolactones, including this compound, highlights its importance in microbial catabolism. These isomerases facilitate critical steps in the degradation of environmentally persistent compounds (Prucha, Peterseim, Timmis, & Pieper, 1996).

Biotechnological Applications

  • Bioproduction of Optically Active Muconolactones: The biotechnological production of optically active muconolactones, which can include derivatives of this compound, is of interest in the field of biocatalysis and organic synthesis. This process involves the use of specific microbial strains capable of producing these compounds with high stereochemical purity, which can be crucial for various industrial applications (Cha, 2001).

Environmental Impact and Bioremediation

  • Role in Environmental Bioremediation: The study of this compound in microbial degradation pathways provides insights for environmental bioremediation strategies. Understanding how microorganisms metabolize this compound aids in developing methods to break down environmentally harmful chlorinated aromatic compounds (Pollmann, Wray, & Pieper, 2005).

properties

Molecular Formula

C7H6Cl2O4

Molecular Weight

225.02 g/mol

IUPAC Name

2-chloro-2-(3-chloro-4-methyl-5-oxo-2H-furan-2-yl)acetic acid

InChI

InChI=1S/C7H6Cl2O4/c1-2-3(8)5(13-7(2)12)4(9)6(10)11/h4-5H,1H3,(H,10,11)

InChI Key

LQQCBKRSWIGKFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(OC1=O)C(C(=O)O)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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